1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazine
Description
1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazine (CAS 957428-72-7) is a piperazine derivative featuring a pyrazole moiety substituted with ethyl and methyl groups at the 1- and 3-positions, respectively. The compound’s molecular formula is C₁₁H₂₀N₄, with a molecular weight of 208.3 g/mol (Figure 1). Its structure comprises a piperazine ring connected via a methylene linker to the pyrazole heterocycle, which confers unique steric and electronic properties .
Structure
3D Structure
Properties
IUPAC Name |
1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4/c1-3-15-9-11(10(2)13-15)8-14-6-4-12-5-7-14/h9,12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJKCSQWIPAHSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201207514 | |
| Record name | 1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201207514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957428-72-7 | |
| Record name | 1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957428-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201207514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazine typically involves the condensation of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole or piperazine derivatives.
Scientific Research Applications
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its ability to form stable complexes with metal ions.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazole-Substituted Piperazines
1-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)piperazine hydrochloride (CAS 1951439-89-6)
- Molecular Formula : C₁₀H₁₉ClN₄
- Key Differences : Replaces the ethyl group with a methyl at the pyrazole 1-position, reducing steric bulk.
- Biological Relevance : Similar compounds demonstrate activity as tubulin modulators () or CCR5 antagonists (). The dimethyl substitution may enhance metabolic stability compared to ethyl-methyl analogs .
1-[(1-Methyl-1H-pyrazol-4-yl)carbonyl]piperazine (CAS 637752-95-5)
- Molecular Formula : C₉H₁₄N₄O
- Key Differences : A carbonyl linker replaces the methylene bridge, altering electronic properties (e.g., increased polarity).
- Applications : Carbonyl-linked piperazines are common in kinase inhibitors () but may exhibit reduced blood-brain barrier penetration compared to methylene-linked analogs .
Heterocyclic Variants
1-(1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)ethyl)piperazine (CAS 1247392-29-5)
- Molecular Formula : C₁₀H₁₉N₅
- Key Differences : Substitutes pyrazole with a 1,2,4-triazole ring, introducing additional nitrogen atoms.
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride (CAS 1351642-23-3)
Functionalized Piperazines
1-(4-((2,3-Dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(4-fluorophenyl)piperazine (Compound 17, )
- Molecular Formula : C₂₉H₃₁FN₂O
- Key Differences : Incorporates a phenethyl group and fluorophenyl substituent, increasing lipophilicity.
- Activity : Fluorophenyl groups enhance binding to serotonin receptors (), while phenethyl chains improve CNS penetration .
1-Benzhydryl-4-methylpiperazine (Cyclizine, CAS 82-92-8)
Structure-Activity Relationship (SAR) Analysis
Substituent Effects
- Pyrazole Substituents: Ethyl and methyl groups at pyrazole 1- and 3-positions (target compound) balance steric bulk and metabolic stability.
- Linker Modifications : Methylene linkers (target compound) favor passive diffusion, while carbonyl linkers () enhance polarity, reducing CNS activity but improving solubility .
Data Tables
Table 1. Physical and Chemical Properties of Selected Analogs
Biological Activity
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazine, a compound with the molecular formula CHN and CAS number 957428-72-7, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, focusing on its antibacterial, antifungal, and cholinesterase inhibitory activities, supported by relevant studies and data.
| Property | Value |
|---|---|
| Molecular Weight | 208.31 g/mol |
| IUPAC Name | This compound |
| InChI Key | VGJKCSQWIPAHSR-UHFFFAOYSA-N |
| Purity | ≥95% |
Antibacterial Activity
Research has indicated that various piperazine derivatives exhibit significant antibacterial properties. A study evaluating the antibacterial activity of several compounds, including those related to piperazine structures, showed that they effectively inhibited the growth of Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound demonstrated minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Efficacy
A specific investigation into the antibacterial efficacy of piperazine derivatives found that modifications in substituents significantly impacted activity. The presence of electron-donating groups on the piperazine ring enhanced antibacterial effects, suggesting a structure-activity relationship (SAR) where smaller substituents led to higher activity .
Antifungal Activity
In addition to antibacterial properties, this compound may also exhibit antifungal activity. Research into similar compounds has shown promising results against fungi such as Candida albicans. The antifungal activity was evaluated using MIC values, with effective compounds demonstrating inhibition at concentrations ranging from 32 to 512 μg/mL .
Cholinesterase Inhibition
The compound's structural characteristics suggest potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in developing treatments for neurodegenerative diseases like Alzheimer's. A recent study highlighted several pyrazole derivatives with strong AChE inhibitory activities, reporting IC values as low as 0.017 µM for some analogs . Given the structural similarity to these effective inhibitors, further research on this compound could reveal significant neuroprotective properties.
Table: Cholinesterase Inhibition Data
| Compound | AChE IC (µM) | BChE IC (µM) |
|---|---|---|
| Compound 1 | 0.017 | Not reported |
| Compound 2 | 0.055 | Moderate |
| Compound 3 | 0.046 | Not reported |
Q & A
Q. What chromatographic techniques are most effective for purifying this compound post-synthesis?
- Methodological Answer :
- Normal-Phase Chromatography : Use silica gel columns with ethyl acetate/hexane (1:8 ratio) for baseline separation.
- Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients resolve polar impurities.
Monitor purity via TLC (Rf = 0.3–0.5) and confirm with LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
